(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
The compound (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of thiazole, hydrazone, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylthiazole-2-carbaldehyde with 4-nitrophenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenylhydrazine and ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield various substituted thiazole derivatives.
Scientific Research Applications
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can be compared with similar compounds such as:
Thiazole derivatives: Known for their antimicrobial properties.
Hydrazone derivatives: Explored for their anticancer activities.
Pyrazolone derivatives: Used as anti-inflammatory agents.
The uniqueness of this compound lies in its combination of these three moieties, which can result in a synergistic effect and enhanced biological activity.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(4-nitrophenyl)diazenyl]-5-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O4S/c1-35-20-13-7-16(8-14-20)21-15-36-25(26-21)30-24(32)23(22(29-30)17-5-3-2-4-6-17)28-27-18-9-11-19(12-10-18)31(33)34/h2-15,29H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPSFAUEXPXOFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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